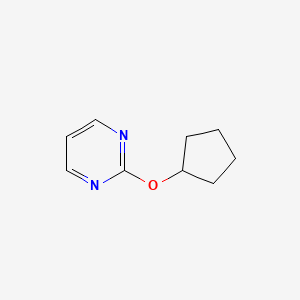

2-(Cyclopentyloxy)pyrimidine

説明

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Materials Science

Pyrimidine derivatives are of paramount importance in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. vulcanchem.comwikipedia.org Their presence in the nucleobases uracil, thymine, and cytosine underscores their fundamental role in biological systems. wikipedia.org This inherent biocompatibility has spurred the development of pyrimidine-based drugs with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. sigmaaldrich.com

In the realm of materials science, the unique electronic properties of the pyrimidine ring have been harnessed to create functional materials. These include organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials where the pyrimidine core contributes to desired photophysical and electronic characteristics. sigmaaldrich.com

Evolution of Pyrimidine Scaffolds in Chemical Biology

The journey of pyrimidine scaffolds in chemical biology has evolved from their initial recognition as components of nucleic acids to their current status as "privileged structures." This term reflects their ability to bind to a wide range of biological targets with high affinity. Researchers have systematically explored the chemical space around the pyrimidine core, leading to the discovery of potent and selective modulators of enzyme and receptor activity. This has been instrumental in advancing our understanding of complex biological pathways and in the development of targeted therapies.

Contextualizing 2-(Cyclopentyloxy)pyrimidine as a Key Substructure in Heterocyclic Chemistry

Within this dynamic field, this compound represents a specific and valuable substructure. The incorporation of a cyclopentyloxy group at the 2-position of the pyrimidine ring introduces a combination of lipophilicity and conformational rigidity. This can significantly influence a molecule's ability to cross cellular membranes and interact with specific binding pockets within biological targets. As such, this compound serves as a crucial intermediate in the synthesis of more elaborate molecules designed for specific biological functions. Its utility as a chemical building block is a recurring theme in modern heterocyclic chemistry. sigmaaldrich.comcymitquimica.com

Emerging Research Trajectories for Ether-Substituted Pyrimidine Analogues

The exploration of ether-substituted pyrimidine analogues, including those bearing the cyclopentyloxy moiety, is a vibrant area of research. Current investigations are focused on several promising trajectories. One key area is the development of novel kinase inhibitors, where the ether linkage can be tailored to optimize interactions within the ATP-binding site of these enzymes. Furthermore, the unique physicochemical properties imparted by ether substituents are being leveraged in the design of new materials with tailored electronic and photophysical properties. The continued exploration of these analogues is expected to yield new discoveries in both medicine and materials science.

Chemical and Physical Properties of this compound

While detailed experimental data for the standalone compound this compound is not extensively published, its properties can be inferred from its derivatives and from data provided by chemical suppliers.

Table 1: Physical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | Inferred |

| Molecular Weight | 164.20 g/mol | nih.gov |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents | Inferred |

Table 2: Spectroscopic Data for a Derivative, 2-Azido-4-(cyclopentyloxy)pyrido[3,2-d]pyrimidine

| Spectroscopic Data | Value | Source |

| ¹H NMR (500 MHz, CDCl₃) δ | 8.87 (dd, 1H), 5.60 (p, 1H), 2.10 – 2.02 (m, 2H), 1.88 – 1.79 (m, 4H), 1.72 – 1.65 (m, 2H) | mdpi.com |

Note: This data is for a derivative and provides an indication of the chemical shifts expected for the cyclopentyloxy group.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a 2-halopyrimidine with cyclopentanol (B49286) in the presence of a base. A common starting material is 2-chloropyrimidine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the cyclopentoxide anion displaces the chloride ion on the pyrimidine ring.

A general synthetic scheme is as follows:

Scheme 1: General Synthesis of this compound

This method is versatile and can be adapted to synthesize a variety of 2-alkoxy and 2-aryloxypyrimidines.

Role of this compound in Contemporary Research

The primary role of this compound in contemporary research is as a key intermediate or building block for the synthesis of more complex molecules with specific biological activities. Researchers have utilized this compound in the development of various therapeutic agents.

One notable area of research involves the incorporation of the this compound moiety into molecules targeting kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. The synthesis of these complex molecules often starts with the functionalization of the pyrimidine ring of this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyclopentyloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKKHTPIDOAXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Cyclopentyloxy Pyrimidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular skeleton and the spatial arrangement of atoms. nih.govnih.gov

Detailed 1D NMR (¹H, ¹³C) Analyses

One-dimensional (1D) NMR spectra offer fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms in a molecule.

In the ¹H NMR spectrum of 2-(cyclopentyloxy)pyrimidine, distinct signals are expected for the protons of the pyrimidine (B1678525) ring and the cyclopentyloxy group. The pyrimidine protons typically appear in the aromatic region (δ 6.5–9.0 ppm), with their exact chemical shifts and coupling patterns dictated by their positions on the ring. researchgate.net For instance, the proton at the C5 position would likely appear as a triplet, coupled to the protons at C4 and C6. The protons of the cyclopentyloxy group would be found in the aliphatic region (δ 1.5–5.0 ppm). researchgate.net The methine proton (CH) directly attached to the ether oxygen is expected to be the most downfield of this group due to the oxygen's deshielding effect.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. pressbooks.pub The carbon atoms of the pyrimidine ring resonate at lower field strengths (typically δ 150–170 ppm for carbons adjacent to nitrogen) compared to the aliphatic carbons of the cyclopentyl group (typically δ 20–80 ppm). amazonaws.comlibretexts.org The C2 carbon, directly bonded to the electronegative oxygen atom, would appear at a significantly downfield chemical shift. Broadband proton decoupling is commonly used to simplify the spectrum, making each unique carbon atom appear as a single line. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogue data; actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine H-4, H-6 | ~8.5 | ~158 |

| Pyrimidine H-5 | ~7.0 | ~115 |

| Pyrimidine C-2 | - | ~165 |

| Cyclopentyl CH-O | ~5.5 | ~80 |

| Cyclopentyl CH₂ (adjacent to CH-O) | ~2.0 | ~33 |

| Cyclopentyl CH₂ (distant) | ~1.7 | ~24 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals, especially in complex molecules. core.ac.uk These techniques reveal correlations between different nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. nih.gov For this compound, COSY would show correlations between the H4/H5 and H5/H6 protons of the pyrimidine ring, as well as between adjacent protons within the cyclopentyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. nih.govresearchgate.net This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals. For example, the pyrimidine proton at ~7.0 ppm would show a cross-peak with the carbon signal at ~115 ppm, assigning them both to the C5 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). core.ac.ukresearchgate.net HMBC is particularly powerful for connecting different parts of a molecule. A key correlation for confirming the structure of this compound would be a cross-peak between the cyclopentyl methine proton (CH-O) and the C2 carbon of the pyrimidine ring, providing definitive evidence of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation. In a study of adducts of dehydrocostus lactone with pyrimidine derivatives, NOESY was used to establish the stereochemistry at the site of nucleophilic attack. tandfonline.com

Investigation of Tautomeric Equilibria via Variable Temperature NMR

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. While this compound itself is not expected to exhibit significant tautomerism, many of its analogues, particularly those with amino, hydroxyl, or thiol substituents, can exist in equilibrium between different forms. Variable Temperature (VT) NMR is a key technique for studying these dynamic processes. nih.gov

By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, peak broadening, or the coalescence of signals corresponding to the different tautomers. mit.edunih.gov At low temperatures, the interconversion can be slowed enough to observe separate signals for each tautomer. As the temperature increases, the rate of exchange increases, causing the peaks to broaden and eventually merge into a single, averaged signal. This phenomenon was demonstrated in studies of 1,2,3-triazolo[1,5-a]pyrimidines, where VT ¹H NMR provided evidence for a diazoalkylideneamine–1,2,3-triazole equilibrium at elevated temperatures. rsc.org Similarly, VT NMR analysis was instrumental in investigating the presence of multiple interconverting tautomers of the anti-HIV nucleoside KP1212. mit.edu

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sapub.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). chimia.ch This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. miamioh.eduuni-saarland.de For this compound (C₉H₁₂N₂O), the calculated exact mass is 164.09496. An HRMS measurement yielding a value extremely close to this would unequivocally confirm the molecular formula and rule out other possibilities with the same nominal mass. HRMS is a standard technique for characterizing newly synthesized compounds, as seen in the analysis of various pyrimidine derivatives. mdpi.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. In electron impact (EI) ionization, the molecule is struck by high-energy electrons, forming a molecular ion (M⁺˙) that is often unstable and breaks down into smaller, characteristic fragment ions. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond. Common fragmentation pathways for aryl ethers include the loss of the alkoxy group or cleavage within the alkyl chain. miamioh.edu One would expect to see a prominent peak corresponding to the loss of a cyclopentyl radical or a neutral cyclopentene (B43876) molecule, resulting in a fragment ion representing the 2-hydroxypyrimidine (B189755) cation. The analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the data from NMR. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). vandanapublications.com The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR spectroscopy an excellent tool for identifying which functional groups are in a molecule. researchgate.netresearchgate.net

The IR spectrum of this compound would display a characteristic set of absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound Note: These are typical frequency ranges; actual experimental values may vary.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Pyrimidine Ring | 3100 - 3000 |

| C-H stretch (aliphatic) | Cyclopentyl Group | 3000 - 2850 nih.gov |

| C=N and C=C stretch | Pyrimidine Ring | 1600 - 1450 researchgate.net |

| C-O-C stretch (asymmetric) | Alkyl Aryl Ether | 1275 - 1200 |

| C-O-C stretch (symmetric) | Alkyl Aryl Ether | 1075 - 1020 |

The presence of bands in the 3000-2850 cm⁻¹ range would confirm the aliphatic C-H bonds of the cyclopentyl group, while weaker bands above 3000 cm⁻¹ would indicate the aromatic C-H bonds of the pyrimidine ring. nih.gov The most diagnostic bands for the pyrimidine core are the C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net Crucially, the strong absorption band associated with the C-O ether linkage, typically appearing around 1250 cm⁻¹, would provide clear evidence for the cyclopentyloxy substituent. core.ac.uk The absence of a broad absorption band around 3300 cm⁻¹ would confirm the lack of O-H or N-H functional groups.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the premier technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays in specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. wikipedia.orgcam.ac.uk This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and intermolecular interactions, providing a definitive solid-state structure. wikipedia.orgcam.ac.uk

For pyrimidine derivatives, X-ray crystallography has been instrumental in understanding their structural nuances. iucr.org Studies on various pyrimidine-containing compounds have revealed key structural parameters. For instance, in the crystal structure of 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine, the molecule adopts an L-shape, with the packing in the crystal governed by π–π and C—H⋯π interactions in the absence of conventional hydrogen bonds. iucr.org Similarly, the analysis of two new pyrimidine derivatives of ursolic acid (compounds 5a and 5b) showed that both crystallize in the monoclinic P2₁ space group, with detailed cell parameters reported. cjsc.ac.cn

The molecular packing of pyrimidine derivatives is often stabilized by a variety of interactions, including van der Waals forces and different types of hydrogen bonds. iucr.orgnih.gov The study of these interactions is crucial for understanding the solid-state behavior of these compounds.

A search of the Cambridge Structural Database (CSD) for the pyrido[2,3-e]tetrazolo[1,5-a]pyrimidine heterosystem, a related core, initially revealed no existing structural data, highlighting the novelty of subsequent crystallographic studies on such systems. mdpi.com The crystal structures of several new derivatives were later confirmed by single-crystal X-ray analysis, providing valuable data on their chemical structures. mdpi.com

Table 1: Representative Crystallographic Data for Pyrimidine Analogues

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 2-(4-Methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine | Monoclinic | P2₁/c | π–π and C—H⋯π interactions | iucr.org |

| Pyrimidine Derivative of Ursolic Acid (5a) | Monoclinic | P2₁ | Hydrogen bonding | cjsc.ac.cn |

| Pyrimidine Derivative of Ursolic Acid (5b) | Monoclinic | P2₁ | Hydrogen bonding | cjsc.ac.cn |

| 5-Fluorocytosinium sulfanilate-5-fluorocytosine | - | - | Triple hydrogen bonds, π–π stacking, C—H···π, C—F···π | nih.gov |

| 2,4,6-Triaminopyrimidinium 3-nitrobenzoate | - | - | N-H···O hydrogen bonds, N-H···N hydrogen bonds, π–π stacking | nih.gov |

Chromatographic Methods for Compound Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for analyzing complex mixtures. wikipedia.orgwikipedia.org These methods separate components based on their differential distribution between a stationary phase and a mobile phase. wikipedia.orgwikipedia.org

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. wikipedia.org For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netscite.ai In this technique, the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel), and the mobile phase is a polar solvent mixture. researchgate.net

The separation of pyrimidine derivatives is typically achieved on C8 or C18 columns of varying lengths (7-30 cm). researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netscite.ai The elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (changing mobile phase composition). researchgate.net

Coupling HPLC with a UV-Vis detector allows for the detection and quantification of the separated compounds. nih.govnasa.gov Pyrimidine derivatives, containing a UV-absorbing chromophore, can be readily detected. The retention time provides a qualitative measure for identification, while the peak area is proportional to the concentration of the compound. wikipedia.org Multichannel UV detection can simultaneously record the entire UV spectrum for each eluting peak, enhancing the accuracy of peak identification. nih.gov

Table 2: Typical HPLC Parameters for Pyrimidine Derivative Analysis

| Parameter | Typical Value/Condition | Reference |

| Column | Reversed-phase C8 or C18, 7-30 cm length | researchgate.net |

| Mobile Phase | Aqueous buffer with methanol or acetonitrile | researchgate.netscite.ai |

| Flow Rate | 1-1.5 mL/min | researchgate.net |

| Detection | UV-Vis absorption | researchgate.netnih.gov |

| Temperature | Room temperature | researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, check the purity of a sample, and identify compounds. wikipedia.orgglobalresearchonline.netslideshare.net TLC is performed on a plate coated with a thin layer of an adsorbent material, which serves as the stationary phase (commonly silica gel or alumina). wikipedia.orgsigmaaldrich.com

In the synthesis of pyrimidine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. mdpi.comscholarsresearchlibrary.commdpi.combohrium.com A small spot of the reaction mixture is applied to the TLC plate, which is then placed in a chamber containing a suitable solvent or solvent mixture (the mobile phase). wikipedia.org The solvent moves up the plate by capillary action, and the components of the mixture separate based on their affinity for the stationary and mobile phases. wikipedia.orglibretexts.org

For instance, the synthesis of benzopyrano-pyrimidine derivatives was monitored using TLC with a mobile phase of n-hexane and ethyl acetate (B1210297) (8:2). mdpi.com Similarly, the progress of the synthesis of certain tetrahydropyrimidine (B8763341) derivatives was followed by TLC using a water-ethanol (1:1) eluent. nih.gov The separated spots are visualized, often under UV light or by staining, and their retention factor (Rf) values are calculated to aid in identification. wikipedia.orglibretexts.org A pure compound should ideally show a single spot on the TLC plate. wikipedia.org

Structure Activity Relationship Sar Studies of Pyrimidine Derivatives Incorporating Cyclopentyloxy Moieties

Elucidation of the Cyclopentyloxy Group's Contribution to Biological Activity

The cyclopentyloxy group, a bulky and lipophilic moiety, plays a crucial role in the biological activity of pyrimidine (B1678525) derivatives. Its presence can significantly influence a compound's ability to interact with biological targets. ontosight.ai For instance, in a series of 2-cyclopentyloxyanisole derivatives synthesized and evaluated for their antitumor activity, the cyclopentyloxy group was a key structural feature. nih.govresearchgate.net The lipophilicity of the cyclopentyloxy group can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets within target proteins. mdpi.com

Systematic Structural Modifications of the Pyrimidine Core and Their Pharmacological Impact

Systematic modifications of the pyrimidine core in derivatives containing a cyclopentyloxy moiety have been a key strategy in optimizing their pharmacological profiles. The pyrimidine ring itself is a versatile scaffold, allowing for substitutions at the 2, 4, 5, and 6 positions, each influencing the compound's biological activity. nih.govmdpi.com

Research has shown that the pyrimidine core is integral to a wide array of biological processes, and altering this core can lead to compounds with specific activities. ontosight.ai For instance, in a study on pyrimidine derivatives as Pin1 inhibitors, modifications at the 2-, 4-, and 5-positions of the pyrimidine ring were systematically analyzed to understand their structure-activity relationships. sci-hub.se This systematic approach allows researchers to fine-tune the molecule's properties to enhance its potency and selectivity for a particular biological target.

Exploration of Substituent Effects at Different Positions of the Pyrimidine Ring

The nature and position of substituents on the pyrimidine ring are critical determinants of the biological activity of its derivatives. nih.gov A comprehensive review of pyrimidine derivatives highlighted that the position of substituents greatly influences their pharmacological effects. nih.govresearchgate.net

In one study, various substituted phenoxyl groups were introduced at the 4-position of the pyrimidine ring, resulting in compounds with inhibitory activities against Pin1. sci-hub.se The electronic and steric properties of these substituents can affect the binding affinity of the molecule to its target. For example, the introduction of a nitro group at the 5-position of the pyrimidine ring was also investigated to understand its effect on inhibitory activity. sci-hub.se

The following table summarizes the effects of different substituents on the pyrimidine ring from a study on Pin1 inhibitors:

| Compound | R4 Substituent | R5 Substituent | IC50 (μM) |

| 2a | Phenoxy | H | 34.04 |

| 2f | 4-Fluorophenoxy | H | 2.98 |

| 2h | 4-Chlorophenoxy | H | 1.68 |

| 2l | 4-Bromophenoxy | H | 2.15 |

| 7d | Phenyl | NO2 | >50 |

| 7e | Naphthyl | NO2 | >50 |

This data clearly indicates that substitutions at the 4-position with electron-withdrawing groups like halogens enhance the inhibitory activity, while bulky substituents at the 5-position can be detrimental.

Development of Pharmacophore Models for 2-(Cyclopentyloxy)pyrimidine Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For pyrimidine derivatives, this approach has been instrumental in designing new and more potent compounds.

A pharmacophore model for CYP11B2 inhibitors was developed based on the superimposition of active and inactive ligands. This model consisted of four key features: three ring centroids and an aromatic nitrogen. frontiersin.org In another study, a pharmacophore model for CDK2 inhibitors was generated, which included a hydrogen bond acceptor and two aromatic ring features. scirp.org This model was then used to screen a database for new potential inhibitors. scirp.org

For pyrimidine analogues, a pharmacophore model might include features such as:

A hydrogen bond acceptor (HBA) derived from the nitrogen atoms of the pyrimidine ring.

A hydrophobic feature (H) corresponding to the cyclopentyloxy group.

Aromatic rings (AR) from other parts of the molecule.

These models serve as a 3D query to search for new molecules with similar features, accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach is crucial for understanding how structural modifications affect activity and for predicting the activity of new, unsynthesized compounds.

For pyrimidine derivatives, QSAR studies have been successfully applied to predict their anticancer activity. In one such study, 2D-QSAR models were developed for a series of pyrimidine-tethered coumarin-triazole derivatives against a breast cancer cell line. The models were found to be robust and predictive, with high correlation coefficients (r² > 0.9). mdpi.com

Another study on pyrimidine analogues as xanthine (B1682287) oxidase inhibitors employed 3D-QSAR techniques like CoMFA and CoMSIA. These models provided insights into the steric, hydrophobic, and hydrogen bonding fields that are crucial for binding affinity and helped in determining the structure-activity relationship. researchgate.net The predictive power of these models was validated through internal and external validation techniques. researchgate.net

The following table presents a hypothetical QSAR model for a series of pyrimidine derivatives, illustrating the relationship between physicochemical descriptors and biological activity.

| Compound | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Predicted pIC50 |

| 1 | 2.5 | 250 | 1 | 3 | 6.2 |

| 2 | 3.1 | 280 | 1 | 3 | 6.8 |

| 3 | 2.8 | 265 | 2 | 4 | 5.9 |

| 4 | 3.5 | 300 | 1 | 3 | 7.1 |

Such models are invaluable for prioritizing the synthesis of new compounds with potentially higher activity.

Computational Chemistry and Molecular Modeling Approaches for 2 Cyclopentyloxy Pyrimidine and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. imist.masamipubco.com This technique is crucial for understanding the binding mechanism of potential drug candidates like pyrimidine (B1678525) derivatives. samipubco.comresearchgate.net

Prediction of Binding Modes and Key Molecular Recognition Elements

Molecular docking simulations are instrumental in predicting how ligands like pyrimidine derivatives orient themselves within the binding site of a biological target. mdpi.comacs.org These simulations can identify key molecular recognition elements, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, that are critical for stable binding. mdpi.comtcmsp-e.comresearchgate.net

Studies on diverse pyrimidine analogues have revealed common interaction patterns. For example, in pyrido[2,3-d]pyrimidines targeting thymidylate synthase, key interactions were identified with catalytic residues like Cys195. nih.gov Similarly, 2-anilino-4-(3-pyridyl)pyrimidines have shown different binding modes depending on the kinase family they are bound to, sometimes involving the pyrimidine-N1 and the anilino group in hydrogen bonding. acs.org The prediction of these binding modes is a foundational step in the rational design of more potent and selective inhibitors. acs.org

Estimation of Binding Affinities and Conformational Stability

Beyond predicting the binding pose, molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. imist.masamipubco.com These scores, often expressed in terms of binding energy (e.g., kcal/mol), provide a quantitative measure to rank different compounds. tandfonline.comnih.gov For instance, docking studies on pyrazolo-pyrimidine derivatives as ALK2 kinase inhibitors reported docking scores ranging from -7.40 to -9.83, indicating strong binding interactions. tandfonline.com

The conformational stability of the ligand-protein complex is another critical aspect that can be assessed. Docking can explore various conformations of the flexible ligand and sometimes the protein side chains to find the most stable binding arrangement. frontiersin.orgacs.org For conformationally flexible molecules like those containing a cyclopentyloxy group, understanding the preferred bound conformation is key. Chemoinformatic analysis, such as Principal Moment of Inertia (PMI) analysis, can be used alongside docking to evaluate the conformational and shape diversity of a series of synthesized pyrimidine-embedded cyclic scaffolds. frontiersin.org The stability of these docked complexes is often further validated using more rigorous computational methods like molecular dynamics simulations. tandfonline.comrsc.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and behavior of the complex over time in a simulated physiological environment. researchgate.netmdpi.com MD simulations are performed on the docked complexes to assess their stability and to refine the binding poses. tandfonline.comnih.gov

The stability of the complex is often evaluated by monitoring the root mean square deviation (RMSD) of the protein backbone and the ligand over the simulation time. mdpi.commdpi.com A stable RMSD suggests that the ligand remains securely bound in the active site. frontiersin.org For example, a 200 ns MD simulation of pyrido[3,4-d]pyrimidine (B3350098) inhibitors bound to the Mps1 protein showed that the binding of the ligand helped stabilize the protein's structure. mdpi.com Similarly, MD simulations of thieno[2,3-d]pyrimidine (B153573) derivatives confirmed the precise and stable binding against the EGFR protein over 100 ns. tandfonline.com

Furthermore, MD simulations allow for the analysis of dynamic interactions, such as the persistence of hydrogen bonds and changes in solvent accessible surface area (SASA). mdpi.com These simulations can reveal subtle conformational changes in both the ligand and the protein that are not apparent from static docking. mdpi.com The insights from MD simulations are crucial for confirming the binding hypothesis generated from molecular docking and for providing a more accurate picture of the ligand-protein recognition process. researchgate.netrsc.org

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 2-(cyclopentyloxy)pyrimidine. jchemrev.comepstem.net These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. jchemrev.comjchemrev.com

Key properties derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. epstem.netiiste.org For pyrimidine and its derivatives, DFT calculations have shown that the introduction of nitrogen atoms and various functional groups alters the electronic properties, such as the total dipole moment and the HOMO-LUMO gap, thereby influencing their reactivity. ekb.eg

Other calculated electronic properties include the molecular electrostatic potential (ESP), which helps to identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. ekb.eg For the pyrimidine ring, the nitrogen atoms are electron-deficient, making them susceptible to protonation and interaction with electron-donating groups. wikipedia.orgbiopolymers.org.ua QM calculations can also determine bond lengths, bond angles, and dipole moments, which are essential for understanding the molecule's geometry and polarity. jchemrev.comjchemrev.com These detailed electronic insights are valuable for explaining observed biological activities and for guiding the design of new analogues with desired electronic features. epstem.net

Virtual Screening Strategies for Novel this compound Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sci-hub.boxnih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). researchgate.net For discovering novel analogues of this compound, both ligand-based and structure-based VS methods can be employed.

In a structure-based approach, molecular docking is used to screen a database of compounds against the three-dimensional structure of a target protein. nih.govnih.gov For instance, a virtual screening of the ZINC database for pyrazolo-pyrimidine derivatives identified several compounds with good predicted binding interactions with ALK2 kinase. tandfonline.com

Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target. Instead, it uses the structure of a known active ligand, like this compound, as a template to find other compounds with similar chemical features. researchgate.net This can involve searching for molecules with similar 2D fingerprints or 3D shapes (pharmacophores). researchgate.netnih.gov Pharmacophore models, which define the essential spatial arrangement of chemical features required for activity, can be generated from known active compounds and used to filter large databases for novel hits. nih.gov These VS strategies can efficiently narrow down vast chemical libraries to a manageable number of promising candidates for further experimental testing. nih.govmdpi.com

Application of Cheminformatics and Data Mining in Pyrimidine Research

Cheminformatics and data mining play a crucial role in modern drug discovery by enabling the analysis of large chemical and biological datasets to identify trends and guide research. mdpi.comjrasb.com In the context of pyrimidine research, these tools are used to build and analyze databases of pyrimidine-containing compounds, develop predictive models, and identify promising new drug candidates. nih.govbenthamscience.com

One of the key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com QSAR models are mathematical equations that relate the chemical structures of compounds to their biological activities. imist.ma By analyzing a dataset of pyrimidine derivatives with known activities, QSAR models can be built to predict the activity of new, untested compounds. researchgate.netnih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to study pyrimidine derivatives, providing contour maps that highlight the structural features important for activity. researchgate.nettcmsp-e.comrsc.org

Data mining techniques, such as text mining, can be used to screen vast scientific literature and compound databases for relevant information. researchgate.net For instance, text mining has been employed to filter large databases for molecules containing a "pyrimidine" fragment, which were then subjected to further computational analysis like docking and MD simulations. researchgate.net These cheminformatic approaches help to leverage existing knowledge, accelerate the discovery process, and design new pyrimidine analogues with improved properties.

Biological Activity Profiling and Mechanistic Investigations of 2 Cyclopentyloxy Pyrimidine Derivatives

Enzyme Inhibition Studies and Target Identification

Derivatives of 2-(cyclopentyloxy)pyrimidine have demonstrated significant inhibitory activity against several classes of enzymes, highlighting their therapeutic potential.

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 family, which specifically degrades cAMP, is a major target for anti-inflammatory therapies. The cyclopentyloxy group in some inhibitors has been shown to occupy a hydrophobic pocket (Q2) in the active site of PDE4 enzymes. mdpi.com

Derivatives incorporating the 3-(cyclopentyloxy)-4-methoxybenzoyl moiety have shown potent inhibitory activity against PDE4 isoforms. For instance, Piclamilast, which contains this structural feature, is a powerful inhibitor of both PDE4B and PDE4D, with IC₅₀ values in the picomolar range. mdpi.comnih.gov Research has also focused on developing isoform-selective inhibitors. For example, a series of 2-arylpyrimidine derivatives were optimized to yield potent PDE4B inhibitors with over 100-fold selectivity against the PDE4D isoform. nih.gov One such derivative, 2-(3-chloro-4-methoxyphenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine, displayed an IC₅₀ of 3.0 nM for PDE4B and a remarkable 433-fold selectivity over PDE4D. nih.gov

| Compound | Target | IC₅₀ | Selectivity | Reference |

|---|---|---|---|---|

| Piclamilast | PDE4B | 41 pM | N/A | mdpi.com |

| Piclamilast | PDE4D | 21 pM | N/A | mdpi.com |

| 2-Arylpyrimidine derivative (unspecified) | PDE4B | 0.19 µM | >10-fold vs PDE4D | nih.gov |

| 2-(3-chloro-4-methoxyphenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | PDE4B | 3.0 nM | 433-fold vs PDE4D | nih.gov |

Protein kinases are critical regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. Pyrimidine-based compounds have been explored as kinase inhibitors. For example, a series of 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines were identified through a phenotypic screen for activity against triple-negative breast cancer (TNBC) cell lines. nih.gov These compounds were found to be dual inhibitors of TTK protein kinase and CDC2-like kinase 2 (CLK2), which are involved in mitotic exit and mRNA splicing, respectively. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net In another study, 4-aminothieno[2,3-d]pyrimidine derivatives were identified as potent, ATP-competitive inhibitors of protein kinase CK2, with the most active compounds showing IC₅₀ values in the low nanomolar range. nih.gov

| Compound Series | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted-7H-pyrrolo[2,3-d]pyrimidines | TTK, CLK2 | Dual inhibitors with in vivo efficacy in TNBC xenograft models. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Compound 4a was more potent than the reference inhibitor roscovitine (B1683857) (IC₅₀: 0.21 µM vs 0.25 µM). | researchgate.net |

| 4-Aminothieno[2,3-d]pyrimidines | CK2 | Potent ATP-competitive inhibitors with IC₅₀ values as low as 8 nM. | nih.gov |

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins, making it a key target for anti-inflammatory drugs. nih.govgoogle.com Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors. nih.govwipo.int In one study, two pyrimidine derivatives, L1 and L2, showed high selectivity for COX-2 over COX-1, with inhibitory activity comparable to the reference drug meloxicam. nih.govnih.gov This selectivity is attributed to the larger binding pocket of the COX-2 isoform. nih.gov

Pteridine reductase 1 (PTR1) is an enzyme essential for the survival of Leishmania parasites, which cause leishmaniasis. It is a target for the development of new anti-leishmanial drugs. Research has shown that certain thiourea (B124793) derivatives can inhibit L. major PTR1, demonstrating the potential for pyrimidine-related scaffolds in targeting this enzyme. researchgate.net

Receptor Agonism/Antagonism Studies

Beyond enzyme inhibition, pyrimidine derivatives have been developed as modulators of immune receptors.

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system. Activation of STING can lead to potent anti-tumor immune responses. researchgate.netacs.org Researchers have developed novel pyrimidine-based cyclic dinucleotide (CDN) STING agonists. acs.org In the search for new agonists, an N-linked pyrimidine analogue demonstrated encouraging STING binding activity with an EC₅₀ of 1.31 µM. acs.org These synthetic agonists are being investigated for their ability to stimulate the immune system, particularly in the context of cancer immunotherapy. acs.orgnih.gov

Cellular Assays for Functional Characterization in In Vitro Models

The biological activity of this compound derivatives is further characterized through various cellular assays to confirm their mechanism of action and functional effects. For STING agonists, cellular reporter assays in cell lines like HEK293T and THP-1 are used to measure the induction of the interferon signaling pathway. acs.org For kinase inhibitors, cell-based assays are crucial for determining anti-proliferative effects. For example, the dual TTK/CLK2 inhibitors demonstrated potent activity against TNBC tumor cell lines and showed single-agent efficacy in multiple TNBC xenograft models. nih.gov Similarly, COX-2 inhibiting pyrimidine derivatives were shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells in a dose-dependent manner, confirming their anti-inflammatory potential at a cellular level. nih.gov

Advanced Research Avenues and Future Directions for 2 Cyclopentyloxy Pyrimidine

Development of 2-(Cyclopentyloxy)pyrimidine as Chemical Probes for Biological Systems

The structural similarities between pyrimidine (B1678525) derivatives and endogenous biomolecules make them ideal candidates for development as chemical probes to investigate biological systems. These probes can be used to fluorescently label proteins, nucleic acids, and organelles, as well as to explore ligand-target interactions. uminho.pt The core structure of this compound offers a versatile scaffold that can be chemically modified to create such probes.

A key strategy involves the introduction of fluorogenic groups. By attaching a fluorophore to the pyrimidine ring, researchers can create molecules that emit light upon binding to a specific target or localizing within a particular cellular compartment. uminho.ptacs.org For example, novel fluorescent pyrimidine derivatives have been synthesized that exhibit favorable photophysical properties, such as high quantum yields and large Stokes shifts, making them suitable for biological imaging. uminho.ptspiedigitallibrary.org Research on other pyrimidine derivatives has demonstrated their ability to accumulate in specific organelles like the vacuole, endoplasmic reticulum, and Golgi apparatus, allowing for detailed visualization of cellular structures and processes. uminho.pt

Another significant application is in the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive technique used to visualize and quantify biological processes in vivo. mdpi.comnih.gov By labeling a pyrimidine derivative with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18, it is possible to create probes that can track the distribution and activity of specific targets in the body. nih.govsnmjournals.orgsnmjournals.org For instance, 11C-labeled pyrimidine derivatives have been successfully developed as PET agents for imaging the sigma-1 receptor in the brain, a target implicated in neurodegenerative disorders. nih.govsnmjournals.org Similarly, an [18F]-labeled pyrimidine acyclonucleoside has been evaluated as a potential PET probe for monitoring Herpes Simplex Virus type 1 thymidine (B127349) kinase (HSV1-tk) gene expression, which is a crucial tool in gene therapy. mdpi.com

Given these precedents, this compound could be modified to incorporate a radioactive isotope, potentially creating a novel PET tracer. The cyclopentyloxy group might influence the molecule's lipophilicity and binding affinity, which are critical parameters for a successful imaging probe. Future research could focus on synthesizing and evaluating such derivatives of this compound for their potential in imaging various biological targets, including enzymes and receptors involved in disease.

Table 1: Potential Applications of this compound-Based Chemical Probes

| Probe Type | Potential Modification | Application Area | Rationale/Example |

| Fluorescent Probe | Attachment of a fluorophore (e.g., dansyl chloride, nitrobenzoxadiazole) | Cellular Imaging | Pyrimidine derivatives have been used to label organelles and study molecular interactions within cells. uminho.ptacs.orgnih.gov |

| PET Radiotracer | Incorporation of a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) | In Vivo Imaging | Labeled pyrimidines are used to image brain receptors (sigma-1) and viral enzyme activity (HSV1-tk). nih.govmdpi.com |

| Affinity-Based Probe | Immobilization on a solid support | Target Identification | Can be used to isolate and identify binding proteins from cell lysates. |

| Epigenetic Probe | Modification to mimic epigenetic markers (e.g., 5-formylcytosine) | Epigenetic Research | Fluorogenic labeling of modified pyrimidines helps in studying their roles in DNA and RNA. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic compounds. ijcit.com These computational tools can predict the biological activity and physicochemical properties of molecules, thereby reducing the time and cost associated with traditional trial-and-error approaches. For pyrimidine derivatives, AI and ML have been particularly impactful in developing Quantitative Structure-Activity Relationship (QSAR) models. scielo.brjrespharm.comaip.orgscirp.orgthieme-connect.commdpi.comirb.hr

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. jrespharm.com By analyzing a dataset of known pyrimidine derivatives, ML algorithms can identify the key structural features that determine their efficacy and selectivity. scielo.braip.org For example, studies on various pyrimidine series have used techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models for activities such as larvicidal, anti-inflammatory, and anticancer effects. scielo.brscirp.org These models can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemists to focus on the most promising candidates. mdpi.com

The this compound scaffold can be systematically explored using these in silico methods. By generating a virtual library of derivatives with different substitutions on the pyrimidine ring, researchers can use AI/ML models to predict their potential biological activities. For instance, a deep generative model has been successfully applied to design novel pyrrolo[2,3-d]pyrimidine derivatives as selective kinase inhibitors, leading to the synthesis of a highly potent compound. github.com

Furthermore, ML models can help optimize the "drug-likeness" of this compound derivatives, predicting properties related to absorption, distribution, metabolism, and excretion (ADME). This allows for the early identification of candidates with favorable pharmacokinetic profiles, increasing the likelihood of success in later stages of drug development. Ensemble learning algorithms like Bagging and AdaBoost have been shown to significantly improve the performance of predictive models for the activity of pyrimidine derivatives against targets like dihydrofolate reductase. ijcit.com

Table 2: Application of AI/ML Models in the Development of Pyrimidine Derivatives

| AI/ML Technique | Application | Example from Pyrimidine Research | Potential for this compound |

| QSAR (Quantitative Structure-Activity Relationship) | Predicts biological activity based on chemical structure. | MLR and ANN models predicted the anti-inflammatory activity of tri-substituted pyrimidines. scirp.org | Predict potential therapeutic activities (e.g., anticancer, antiviral) of novel derivatives. |

| Molecular Docking | Simulates the binding of a molecule to a protein target. | Docking studies identified key interactions of pyrimidine derivatives with P. falciparum DHFR-TS. jrespharm.com | Identify potential protein targets and optimize binding affinity. |

| Generative Models | Designs novel molecules with desired properties. | A deep generative model was used to design new pyrrolo[2,3-d]pyrimidine-based TBK1 inhibitors. github.com | Generate novel this compound derivatives with enhanced potency and selectivity. |

| Ensemble Learning (e.g., Bagging, AdaBoost) | Improves the predictive accuracy of other models. | Improved prediction of DHFR inhibition by pyrimidines compared to single models. ijcit.com | Enhance the reliability of activity and property predictions. |

| Data-Driven Modelling | Uses existing data to build predictive models for new compounds. | A model built from ChEMBL data successfully predicted the antiproliferative activity of newly synthesized pyrimidines. mdpi.comirb.hr | Leverage public databases to guide the design of derivatives with specific biological profiles. |

Exploration of Novel Biological Targets and Pathways for Pyrimidine Derivatives

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. ekb.eg As a result, pyrimidine derivatives have been successfully developed as drugs targeting a wide range of proteins and pathways involved in various diseases. arabjchem.orgaging-us.commdpi.com The exploration of novel biological targets for the this compound scaffold represents a promising avenue for future research.

One of the most well-established areas for pyrimidine derivatives is the inhibition of protein kinases . Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many cancers. rsc.org Pyrimidine-based compounds have been developed as inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PIM kinases. arabjchem.orgrsc.orgacs.org The this compound core could serve as a starting point for designing novel kinase inhibitors, potentially with unique selectivity profiles.

Another emerging area is the targeting of epigenetic machinery. Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in gene expression and are implicated in cancer and other diseases. royalsocietypublishing.orgresearchgate.net Pyrimidine derivatives have been investigated as inhibitors of epigenetic enzymes like Histone Deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1). acs.orgnih.gov For instance, an orally active pyrimidine derivative was shown to inhibit LSD1 and suppress the growth of esophageal cancer cells. nih.gov Investigating the effect of this compound on these and other epigenetic targets, such as DNA methyltransferases (DNMTs) or the TET family of enzymes, could uncover new therapeutic opportunities. royalsocietypublishing.orgacs.org

G-protein coupled receptors (GPCRs) represent another major class of drug targets. nih.govpnas.org These membrane receptors are involved in a vast array of physiological processes, and natural compounds often serve as guides for designing new GPCR-targeting drugs. mdpi.com While less explored for simple pyrimidines, related scaffolds like pyrimido[5,4-d]pyrimidines have been developed as agonists for orphan GPCRs, suggesting that pyrimidine-based structures can indeed interact with this target class. uni-bonn.de Screening this compound and its analogs against a panel of GPCRs could lead to the discovery of novel modulators for this important receptor family.

Table 3: Potential Novel Biological Targets for this compound Derivatives

| Target Class | Specific Example(s) | Relevance | Precedent in Pyrimidine Research |

| Protein Kinases | EGFR, CDKs, PIM-1, VEGFR-2 | Cancer, Inflammation | Numerous approved drugs and clinical candidates are pyrimidine-based kinase inhibitors. ekb.egarabjchem.orgrsc.orgacs.org |

| Epigenetic Enzymes | HDACs, LSD1, DNMTs | Cancer, Neurological Disorders | Pyrimidine derivatives have shown potent inhibition of LSD1 and have been designed as dual HDAC/PI3K inhibitors. acs.orgnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Orphan GPCRs (e.g., MRGPRX3), Adenosine (B11128) Receptors | Pain, Inflammation, Cancer | Fused pyrimidine systems have been developed as potent GPCR modulators. uni-bonn.de |

| Parasitic Enzymes | Plasmodium falciparum DHFR-TS, PfGSK3, PfPK6 | Malaria | Pyrimidine derivatives are effective antimalarials, and dual inhibitors of plasmodial kinases have been identified. jrespharm.comacs.org |

| Viral Enzymes | Reverse Transcriptase, Proteases | Viral Infections | Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. |

Design of Multi-Target Ligands Based on the this compound Scaffold

The traditional "one molecule, one target" paradigm in drug discovery is being challenged by the understanding that complex diseases like cancer often involve multiple pathological pathways. This has led to the rise of multi-target drug design , which aims to create single molecules that can modulate several disease-relevant targets simultaneously. mdpi.com This approach can offer improved efficacy and a lower likelihood of developing drug resistance compared to combination therapies. The this compound scaffold, with its inherent versatility, is an excellent starting point for the rational design of such multi-target ligands.

A successful strategy involves combining the pyrimidine core with other known pharmacophores. For example, researchers have designed and synthesized pyrimidine-benzothiazole hybrids that act as dual inhibitors of EGFR and HER2, two key kinases in cancer. ekb.eg Similarly, fused pyrimidine-based hydroxamates have been developed to concurrently modulate HDACs and the PI3K/Akt/mTOR pathway for the treatment of liver cancer. acs.org By strategically adding functional groups to the this compound structure, it may be possible to achieve simultaneous inhibition of multiple targets.

Another approach is to design molecules that can interact with different binding sites on a single target or related targets. For instance, pyrimidine derivatives have been designed as dual binding site inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease. mdpi.com In the context of malaria, a 2,4,5-trisubstituted pyrimidine was identified as a potent dual inhibitor of two essential plasmodial kinases, PfGSK3 and PfPK6, which could be advantageous in overcoming resistance. acs.org

The design of these multi-target agents can be significantly aided by computational methods. Molecular docking can be used to predict how a designed molecule might bind to multiple targets, while QSAR and machine learning can help refine the structure to achieve the desired activity profile. mdpi.comnih.gov Preclinical studies on other pyrimidine derivatives have already demonstrated the feasibility of this approach, with compounds showing potent, specific, and orally active inhibition of targets like P-glycoprotein, a key player in multidrug resistance. nih.gov

Table 4: Strategies for Designing Multi-Target Ligands from the this compound Scaffold

| Multi-Target Strategy | Design Principle | Example from Pyrimidine Research | Potential Application for this compound |

| Hybrid Molecules | Fusing the pyrimidine scaffold with another known pharmacophore. | Pyrimidine-benzothiazole hybrids as dual EGFR/HER2 inhibitors. ekb.eg | Create hybrids targeting a kinase and an epigenetic enzyme for cancer therapy. |

| Dual Pathway Inhibition | Designing a single molecule to hit key nodes in two different signaling pathways. | Fused pyrimidine-hydroxamates inhibiting both HDACs and the PI3K/Akt/mTOR pathway. acs.org | Design derivatives that inhibit both cell proliferation and angiogenesis pathways. |

| Dual Kinase Inhibition | Targeting two different kinases simultaneously. | A pyrimidine derivative acting as a dual inhibitor of plasmodial kinases PfGSK3 and PfPK6. acs.org | Develop dual inhibitors of related kinases (e.g., EGFR/VEGFR2) to block multiple cancer growth signals. mdpi.com |

| Enzyme/Transporter Inhibition | Combining inhibition of a therapeutic target with inhibition of a resistance mechanism. | Triazolo[1,5-a]pyrimidine derivative that inhibits P-glycoprotein to overcome multidrug resistance. nih.gov | Combine a cytotoxic pyrimidine with a P-gp inhibitory moiety to enhance efficacy in resistant tumors. |

Investigation of Advanced Drug Delivery Concepts for Pyrimidine-Based Compounds (Excluding Clinical Aspects)

The therapeutic potential of a promising compound can often be limited by poor physicochemical properties, such as low aqueous solubility or rapid metabolism. Advanced drug delivery systems (DDS) offer a way to overcome these limitations by encapsulating the drug in a carrier that can improve its stability, solubility, and delivery to the target site. mdpi.com The investigation of such systems for pyrimidine-based compounds like this compound is a critical area of preclinical research.

Liposomes are one of the most well-studied nanocarriers. These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. scielo.brgoogle.com For pyrimidine derivatives, liposomal formulations have been shown to enhance antitumor activity and reduce toxicity in preclinical models. scielo.brscielo.br For example, encapsulating a 4-amino-pyrimidine derivative in liposomes resulted in significantly greater tumor inhibition in a mouse model of sarcoma 180 compared to the free drug. scielo.br A pyrazolo[3,4-d]pyrimidine derivative, Si306, when encapsulated in immunoliposomes targeted to neuroblastoma cells, showed increased plasma exposure and superior tumor uptake and survival in mice. mdpi.com Recently, a novel drug release system using liposomes functionalized with tetrazine derivatives containing pyrimidine rings has been developed, allowing for controlled drug release via click chemistry. jst.go.jp

Metal-Organic Frameworks (MOFs) are another class of highly porous materials that have shown great promise as drug carriers. nih.govresearchgate.netmdpi.com Their tunable structure and high loading capacity make them suitable for delivering a wide range of therapeutic agents. researchgate.net A study demonstrated the successful encapsulation of a pyrimidine-based GLP-1 agonist into a ZIF-8 (a type of MOF) coated with a polymer. nih.govmdpi.com This system showed pH-dependent release, protecting the drug from degradation in acidic conditions and releasing it in a basic environment, which could improve its activity. mdpi.com

These advanced delivery concepts are still in the preclinical stages of investigation for many pyrimidine compounds. Future research on this compound could involve formulating it within these nanocarriers to assess whether its biopharmaceutical properties can be improved, potentially unlocking its full therapeutic potential.

Table 5: Advanced Drug Delivery Systems for Pyrimidine-Based Compounds (Preclinical Concepts)

| Delivery System | Description | Advantage for Pyrimidine Compounds | Preclinical Example |

| Liposomes | Spherical vesicles made of a lipid bilayer. | Improves solubility, enhances stability, allows for targeted delivery via surface modification. | Liposomal formulation of a 4-amino-pyrimidine increased antitumor efficacy in a sarcoma model. scielo.brscielo.br |

| Immunoliposomes | Liposomes decorated with antibodies for specific cell targeting. | Increases drug concentration at the tumor site, reducing off-target effects. | Anti-GD2-immunoliposomes carrying a pyrazolo[3,4-d]pyrimidine derivative improved survival in a neuroblastoma model. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with high porosity made of metal ions and organic linkers. | High drug loading capacity, stimuli-responsive release (e.g., pH-sensitive). | A ZIF-8 MOF was used to encapsulate and achieve controlled release of a pyrimidine-based GLP-1 agonist. nih.govmdpi.com |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers (e.g., PLGA). | Controlled and sustained release, protection from degradation. | PLGA nanoparticles have been used to deliver various anticancer drugs, a strategy applicable to pyrimidines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。